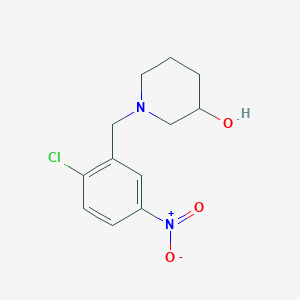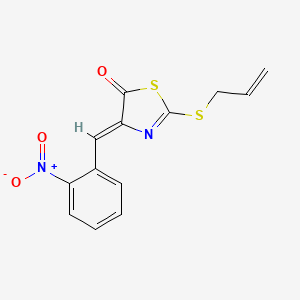
1-(2-chloro-5-nitrobenzyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-5-nitrobenzyl)-3-piperidinol, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperidinol family, which has been shown to exhibit a wide range of pharmacological activities. CNB-001 has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The neuroprotective effects of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol are thought to be mediated by its ability to modulate multiple signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also inhibits the production of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, leading to a reduction in neuroinflammation.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to exert a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of glutathione, a key antioxidant molecule, and reduce the levels of reactive oxygen species and lipid peroxidation. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
実験室実験の利点と制限
One of the major advantages of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is its ability to cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders. However, its pharmacokinetic properties and potential side effects need to be further studied to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for the research on 1-(2-chloro-5-nitrobenzyl)-3-piperidinol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of traumatic brain injury and stroke. Further studies are also needed to determine the optimal dosage and administration route for 1-(2-chloro-5-nitrobenzyl)-3-piperidinol, as well as its potential interactions with other drugs.
In conclusion, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is a promising compound that has demonstrated neuroprotective and anti-inflammatory properties in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine. This reaction produces the intermediate 1-(2-chloro-5-nitrobenzyl)piperidine, which is then reduced to 1-(2-chloro-5-nitrobenzyl)-3-piperidinol using sodium borohydride.
科学的研究の応用
1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the field of neuroprotection. It has been shown to protect neurons from damage caused by oxidative stress, inflammation, and excitotoxicity. In addition, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-12-4-3-10(15(17)18)6-9(12)7-14-5-1-2-11(16)8-14/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWXRBCGOSETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)

